3-[(3-Methylcyclopentyl)amino]benzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-[(3-methylcyclopentyl)amino]benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-10-5-6-13(7-10)15-12-4-2-3-11(8-12)9-14/h2-4,8,10,13,15H,5-7H2,1H3 |
InChI Key |
LHJDGYZCVGAGGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Molecular Structure, Conformation, and Chirality in Benzonitrile Cycloalkylamine Systems
Crystallographic Analysis of Related Ligand-Receptor Complexes
Direct crystallographic data for 3-[(3-Methylcyclopentyl)amino]benzonitrile complexed with a receptor is not publicly available. However, extensive information can be gleaned from X-ray diffraction studies of analogous compounds, which reveal key principles of how benzonitrile (B105546) and cycloalkylamine fragments orient themselves within protein binding sites. nih.gov
X-ray Diffraction Studies of Ligand-Binding Domains Complexed with Analogues
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a molecule, including how a ligand is bound within the active site of a protein. nih.govresearchgate.net Studies on various receptors complexed with ligands containing benzonitrile or cyclic amine fragments provide a blueprint for understanding the potential binding modes of this compound.
For instance, crystallographic analysis of various benzonitrile derivatives co-crystallized with supramolecular macrocycles demonstrates the precise recognition of the benzonitrile fragment through non-covalent interactions. nih.gov These high-resolution structures show that the benzene (B151609) ring of benzonitrile often engages in π-π stacking interactions with aromatic residues of a binding pocket. nih.gov Similarly, X-ray studies of 2-aminothiophene derivatives, which share structural similarities with aminobenzonitriles, have unambiguously confirmed their molecular structures and intermolecular bonding patterns. researchgate.net The analysis of ligand-binding domains of nuclear hormone receptors and other proteins reveals that the conformation of the bound ligand is a critical determinant of biological activity. nih.gov The structural data from such studies on analogous systems are invaluable for building predictive models of how this compound might interact with its biological targets.
Elucidation of Ligand Conformation and Intermolecular Interactions within Binding Sites
The analysis of ligand-receptor co-crystal structures reveals the specific intermolecular forces that stabilize the complex. These interactions govern the ligand's affinity and selectivity. For ligands analogous to this compound, several key interaction types are consistently observed. cambridgemedchemconsulting.comnih.gov
Hydrogen Bonds: The nitrogen atom of the benzonitrile's nitrile group (-C≡N) can act as a hydrogen bond acceptor. The secondary amine group (-NH-) connecting the two rings can act as a hydrogen bond donor. nih.gov
Hydrophobic Interactions: The methylcyclopentyl group and the benzene ring are nonpolar and are likely to engage in favorable hydrophobic interactions, burying themselves in nonpolar pockets of a receptor and displacing water molecules. cambridgemedchemconsulting.com
Pi-Interactions: The electron-rich benzonitrile ring can participate in various π-interactions, including π-π stacking with aromatic amino acid side chains (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues like lysine (B10760008) or arginine. cambridgemedchemconsulting.com
The conformation of the ligand within the binding site is a result of these combined interactions. The flexibility of the methylcyclopentyl ring and the rotation around the amine linker allow the molecule to adopt a shape that maximizes these favorable contacts. biorxiv.org Upon binding, a flexible ligand may become more rigid, an entropic penalty that must be offset by the enthalpic gain from favorable binding interactions. biorxiv.orgnih.gov
| Molecular Moiety | Potential Interaction Type | Interacting Partner in a Receptor |
|---|---|---|
| Benzonitrile Ring | π-π Stacking | Aromatic residues (Phe, Tyr, Trp) |
| Nitrile Group (-C≡N) | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., Ser, Thr, backbone N-H) |
| Amine Linker (-NH-) | Hydrogen Bond Donor | Hydrogen bond acceptors (e.g., Asp, Glu, backbone C=O) |
| Methylcyclopentyl Group | Hydrophobic/Van der Waals | Aliphatic residues (e.g., Val, Leu, Ile) |
Theoretical and Computational Chemistry Investigations of Molecular Geometry and Dynamics
Computational methods provide powerful insights into the molecular properties of compounds where experimental data is limited. Quantum mechanical calculations and molecular dynamics simulations can be used to predict the electronic structure, stable conformations, and flexibility of this compound.
Quantum Mechanical Calculations (e.g., DFT, PM3) for Electronic Structure and Conformational Landscapes
Quantum mechanical methods, such as Density Functional Theory (DFT) and the semi-empirical PM3 method, are widely used to investigate the electronic properties and geometries of molecules. scispace.comsapub.org These calculations can determine key parameters that describe a molecule's reactivity and potential for intermolecular interactions. nih.gov
For a molecule like this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and predict bond lengths and angles. researchgate.net
Calculate Electronic Properties: Map the electron density distribution to identify electron-rich and electron-poor regions, which are potential sites for interaction. The molecular electrostatic potential (MEP) map visually represents these areas. nih.gov
Determine Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A small HOMO-LUMO energy gap suggests high chemical reactivity and a greater ability for the molecule to engage in charge transfer interactions. sapub.orgnih.gov
These theoretical studies provide essential information about the intrinsic properties of the molecule, helping to rationalize its behavior in a biological environment. nih.gov
| Calculated Parameter | Significance |
|---|---|
| Optimized Geometry | Predicts the lowest energy conformation (bond lengths, angles). |
| HOMO/LUMO Energies | Indicates electronic reactivity and charge transfer potential. sapub.org |
| Molecular Electrostatic Potential (MEP) | Identifies positive and negative sites for electrostatic interactions. nih.gov |
| NBO Analysis | Analyzes charge distribution and intramolecular interactions. nih.gov |
Molecular Dynamics Simulations for Conformational Flexibility Analysis
While quantum calculations often focus on static, low-energy states, molecular dynamics (MD) simulations model the movement of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent (like water) would reveal its conformational flexibility. nih.gov
Key insights from MD simulations would include:
Torsional Angle Rotation: Analysis of the rotation around the single bond between the amine nitrogen and the benzonitrile ring, which dictates the relative orientation of the two main parts of the molecule.
Ring Pucker: The cyclopentane (B165970) ring is not planar; it adopts puckered conformations (envelope or twist) to relieve ring strain. siue.edu MD simulations can show the dynamic interconversion between these puckered states.
Solvent Interactions: Simulations explicitly show how the molecule interacts with surrounding water molecules, providing a picture of its solvation and the desolvation penalty that must be paid upon binding to a receptor.
These simulations provide a dynamic picture of the molecule, highlighting the range of shapes it can adopt, which is critical for understanding how it can adapt its conformation to fit into a binding site. nih.gov
Stereochemical Aspects and Isomerism of the Methylcyclopentyl Moiety
The structure of the 3-methylcyclopentyl group introduces stereoisomerism, a critical factor in molecular recognition, as biological systems are chiral and often interact differently with different stereoisomers. youtube.com
The methylcyclopentyl moiety in this compound has two sources of isomerism:
Chirality: The carbon atom at position 3 of the cyclopentyl ring, which is bonded to the methyl group, is a chiral center (it is attached to four different groups: a hydrogen atom, the methyl group, and two different paths around the ring to the amino group). This gives rise to a pair of enantiomers: (R)-3-methylcyclopentyl and (S)-3-methylcyclopentyl.
Diastereomerism (Cis/Trans Isomerism): The relationship between the methyl group at position 3 and the amino group at position 1 of the cyclopentane ring can be either cis (on the same side of the ring) or trans (on opposite sides of the ring). askfilo.comlibretexts.orgchemguide.co.uk
Combining these two aspects results in four possible stereoisomers for the 3-methylcyclopentylamino portion of the molecule. The trans isomer itself exists as a pair of enantiomers, (1R,3S) and (1S,3R). The cis isomer also exists as a pair of enantiomers, (1R,3R) and (1S,3S). siue.eduyoutube.com These stereoisomers are distinct chemical compounds with the same molecular formula and connectivity but different spatial arrangements. libretexts.org They can have different physical properties and, most importantly, different biological activities.
| Isomer Type | Description | Specific Isomers |
|---|---|---|
| Diastereomers | Substituents on the same side of the ring plane. | cis-3-Methylcyclopentyl |
| Substituents on opposite sides of the ring plane. | trans-3-Methylcyclopentyl | |
| Enantiomers | Non-superimposable mirror images arising from the chiral center at C3. | (R)-3-Methylcyclopentyl |
| (S)-3-Methylcyclopentyl |
Characterization of Enantiomeric and Diastereomeric Forms
The presence of two chiral centers in this compound—the carbon atom bonded to the methyl group on the cyclopentyl ring and the carbon atom of the cyclopentyl ring bonded to the amino group—results in the existence of four possible stereoisomers. These can be classified into two pairs of enantiomers. Specifically, the stereoisomers are designated based on the (R/S) configuration at each of these chiral centers.
The relationship between these stereoisomers can be further understood by considering the cis and trans configurations of the 3-methylcyclopentylamino group. The cis isomers have the methyl group and the amino group on the same side of the cyclopentyl ring plane, while the trans isomers have them on opposite sides. Each of these geometric isomers (cis and trans) exists as a pair of enantiomers.
A comprehensive characterization of these enantiomeric and diastereomeric forms would typically involve techniques such as X-ray crystallography for determining the solid-state structure and nuclear magnetic resonance (NMR) spectroscopy to elucidate the relative stereochemistry.
Table 1: Potential Stereoisomers of this compound
| Stereoisomer | Configuration at C1 (Amino-substituted) | Configuration at C3 (Methyl-substituted) | Relationship |
|---|---|---|---|
| Isomer 1 | R | R | Enantiomer of Isomer 2 |
| Isomer 2 | S | S | Enantiomer of Isomer 1 |
| Isomer 3 | R | S | Enantiomer of Isomer 4 |
| Isomer 4 | S | R | Enantiomer of Isomer 3 |
Note: The cis/trans relationship exists between the pair (Isomers 1 & 2) and the pair (Isomers 3 & 4).
Chromatographic Methods for Chiral Separation
The separation of the different stereoisomers of this compound is a critical step for isolating and studying the individual properties of each form. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for this purpose. The choice of the chiral stationary phase is paramount for achieving successful resolution.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a diverse range of chiral compounds. These CSPs can offer high enantioselectivity by forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times.
The development of a chiral separation method would involve screening various CSPs and optimizing the mobile phase composition. Parameters such as the type and proportion of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase, as well as the use of additives, can significantly influence the separation efficiency and resolution. The goal is to achieve baseline separation of all stereoisomers.
Table 2: Illustrative Chromatographic Conditions for Chiral Separation
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane/Isopropanol with an amine additive |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength |
| Temperature | Ambient |
This table represents a typical starting point for method development for the chiral separation of compounds structurally related to this compound.
Further research into the specific chromatographic behavior of this compound would be necessary to establish a validated analytical method for the quantitative determination of each stereoisomer.
Structure Activity Relationship Sar and Ligand Design Principles of Benzonitrile Derivatives
Identification of Pharmacophoric Elements and Key Structural Features for Molecular Recognition
A pharmacophore is an abstract representation of the key molecular interaction features necessary for a molecule to bind to a specific target. researchgate.netdovepress.com For the 3-[(3-Methylcyclopentyl)amino]benzonitrile scaffold, several pharmacophoric elements can be identified as crucial for molecular recognition.
The Benzonitrile (B105546) Moiety : The nitrile group (-C≡N) is a potent pharmacophoric feature. Its strong dipole and linear geometry allow it to act as an effective hydrogen bond acceptor with amino acid residues like serine or arginine in a protein's active site. nih.gov It can also engage in polar interactions within sterically tight clefts. nih.gov In some contexts, the arylnitrile can function as a bioisostere for a carbonyl group. nih.gov The aromatic ring itself provides a rigid scaffold and can participate in π-π stacking or hydrophobic interactions with the target protein. nih.gov
The Amino Linker (-NH-) : The secondary amine serves as a crucial linker, providing both structural flexibility and a key interaction point. It can act as a hydrogen bond donor, forming a critical anchor point within the binding site. Its position on the benzonitrile ring (meta in this case) dictates the spatial orientation of the connected cycloalkyl group.
The 3-Methylcyclopentyl Group : This bulky, lipophilic group is primarily responsible for engaging with hydrophobic pockets in the target's binding site. The size, shape, and stereochemistry of this cycloalkylamine moiety are critical for achieving shape complementarity with the receptor. The methyl substituent introduces a specific stereocenter, which can significantly influence binding affinity and selectivity, as different stereoisomers will present different three-dimensional shapes to the target.
These elements collectively define the basic pharmacophore for this class of compounds: a hydrogen bond acceptor (nitrile), a hydrogen bond donor (amine), an aromatic region, and a hydrophobic region. researchgate.net
Impact of Substituent Modifications on the Benzonitrile and Cycloalkylamine Moieties on Ligand Interaction Profiles
Systematic modification of a lead compound is a fundamental strategy in drug discovery to enhance activity and optimize properties. youtube.comdrugdesign.org For this compound, modifications to either the benzonitrile or the cycloalkylamine portions can have profound effects on ligand interaction.
Modifications on the Benzonitrile Ring: The nature of substituents on the benzonitrile ring can alter the electronic properties and steric profile of the molecule. nih.gov For instance, adding electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can modulate the hydrogen-bonding capability of the nitrile and the pKa of the amino linker. Halogen substitutions can introduce new contact points and increase lipophilicity. nih.gov
Modifications on the Cycloalkylamine Moiety: The hydrophobic cycloalkylamine group plays a significant role in binding. Altering its structure can fine-tune the ligand's fit within a hydrophobic pocket. Key modifications could include:
Ring Size: Changing from a cyclopentyl to a cyclobutyl or cyclohexyl ring would alter the volume and conformational flexibility of the group.
Position of the Methyl Group: Moving the methyl group from the 3-position to the 2-position would change the molecule's stereochemical presentation.
Stereochemistry: The (R) and (S) enantiomers at the methyl-substituted carbon can exhibit significant differences in biological activity, a phenomenon known as stereoselectivity.
The following table illustrates hypothetical SAR data for modifications to the core scaffold, demonstrating how small changes can impact biological activity.
| Compound ID | R1 (Benzonitrile) | R2 (Cycloalkylamine) | Relative Activity |
| 1 (Lead) | H | 3-Methylcyclopentyl | 1.0 |
| 2 | 4-Fluoro | 3-Methylcyclopentyl | 1.5 |
| 3 | 4-Nitro | 3-Methylcyclopentyl | 0.2 |
| 4 | H | Cyclopentyl | 0.8 |
| 5 | H | Cyclohexyl | 1.2 |
| 6 | H | (R)-3-Methylcyclopentyl | 1.8 |
| 7 | H | (S)-3-Methylcyclopentyl | 0.5 |
This table is for illustrative purposes and does not represent actual experimental data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov These models are valuable tools for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts. arxiv.orgnih.gov
The foundation of a QSAR model is the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. mdpi.com For a series of derivatives based on this compound, a variety of descriptors would be calculated to build a robust model. ucsb.edunih.gov
Commonly Used Molecular Descriptors in QSAR:
Hydrophobic Descriptors: LogP (octanol-water partition coefficient) quantifies the lipophilicity of a molecule, which is crucial for membrane permeability and hydrophobic interactions. nih.gov
Electronic Descriptors: These describe the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which relate to molecular reactivity, and partial atomic charges. ucsb.edu
Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule. Examples include Molecular Weight (MW), Molar Refractivity (MR), and topological indices like the Kier & Hall indices, which describe molecular connectivity and shape.
Constitutional Descriptors: These are simple counts of atoms, bonds, rings, or specific functional groups (e.g., number of hydrogen bond donors/acceptors). ucsb.edu
The table below shows examples of descriptor classes and their relevance.
| Descriptor Class | Example Descriptor | Relevance to SAR |
| Hydrophobic | LogP | Models hydrophobic interactions with the target. |
| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to participate in charge-transfer interactions. ucsb.edu |
| Steric | Molar Refractivity (MR) | Describes the volume occupied by the molecule or its substituents. |
| Topological | Wiener Index | Encodes information about molecular branching. |
| Constitutional | Number of H-bond Donors | Quantifies potential hydrogen bonding interactions. |
A typical QSAR model is generated using statistical methods like Multiple Linear Regression (MLR) to create an equation that links a combination of these descriptors to the observed biological activity. nih.govnih.gov
While 2D-QSAR uses descriptors calculated from the 2D structure, 3D-QSAR methods consider the three-dimensional conformation of the molecules. nih.gov These approaches provide a more intuitive and visually interpretable model of SAR.
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. stmjournals.com In these methods, a set of aligned active molecules is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies with a probe atom are calculated. These energy values serve as the descriptors to build a QSAR model.
The results are often visualized as 3D contour maps:
Steric Maps: Indicate regions where bulky groups increase (green contours) or decrease (yellow contours) activity. For this compound, these maps could highlight favorable regions for larger substituents on the cyclopentyl ring.
Electrostatic Maps: Show where positive charge (blue contours) or negative charge (red contours) is favorable for activity. These maps could suggest where to place electron-withdrawing or electron-donating groups on the benzonitrile ring.
Pharmacophore mapping can be used in conjunction with 3D-QSAR to refine the understanding of essential features. A validated pharmacophore model can be used as a 3D query to screen virtual databases for new, structurally diverse compounds that fit the required interaction profile. nih.govfrontiersin.org
Rational Design Strategies for Optimizing Ligand-Target Complementarity
Rational design utilizes the structural information from SAR, QSAR, and target-based studies to make purposeful modifications to a ligand to improve its binding affinity and selectivity. nih.govcapes.gov.br The goal is to maximize the complementarity between the ligand and its target. nih.gov
Strategies applicable to the this compound scaffold include:
Shape Complementarity: Using 3D-QSAR contour maps or a known receptor structure, the cycloalkylamine moiety can be modified to better fill a hydrophobic pocket. This could involve exploring different ring sizes or adding substituents at positions predicted to be favorable. nih.gov
Electrostatic Optimization: The electronic character of the benzonitrile ring can be fine-tuned. If the target binding site has a positively charged region near the nitrile group, adding an electron-withdrawing substituent to the ring could enhance the negative electrostatic potential of the nitrile nitrogen, strengthening the interaction. nih.gov
Scaffold Hopping: If the core benzonitrile structure presents limitations (e.g., poor metabolic stability), a scaffold hopping approach might be used. This involves replacing the central scaffold with a different chemical moiety that maintains the crucial pharmacophoric features in the correct 3D orientation.
Conformational Locking: The flexibility of the bond between the amine and the cyclopentyl ring can be a liability if only one conformation is active. Introducing rigid elements or additional ring structures can lock the molecule into its bioactive conformation, reducing the entropic penalty of binding. nih.gov
These design strategies are iterative; new compounds are designed based on predictive models, then synthesized and tested. The new data is then used to refine the models, leading to a cycle of design, synthesis, and testing that drives the optimization process. researchgate.net
Mechanistic Investigations and Molecular Interactions Via in Vitro Assays
Characterization of Ligand Binding Affinity and Selectivity to Target Receptors
Comprehensive searches for specific binding data for 3-[(3-Methylcyclopentyl)amino]benzonitrile did not yield specific dissociation constants (Ki) from receptor binding assays. While the benzonitrile (B105546) moiety is a component of various biologically active molecules, and aminobenzonitriles are used as precursors in the synthesis of compounds targeting various receptors, specific affinity data for this particular compound is not available in the public domain based on the conducted searches. sigmaaldrich.comnih.govnih.gov
Receptor Binding Assays for Dissociation Constants (Ki)
There is no publicly available information on receptor binding assays conducted specifically for this compound to determine its dissociation constant (Ki) for any biological target.
Competitive Binding Studies to Assess Ligand Promiscuity
No competitive binding studies for this compound have been reported in the available scientific literature. Such studies would be necessary to evaluate its selectivity and potential for off-target binding.
Functional Characterization in Cell-Based Assays
Information regarding the functional activity of this compound in cell-based assays is not available.
Cellular Functional Assays for Receptor Activation and Signal Transduction (e.g., C2C12 cell-based assay for Androgen Receptor activity)
There are no published studies detailing the use of a C2C12 cell-based assay or any other functional assay to assess the Androgen Receptor activity or any other receptor-mediated signal transduction of this compound.
Computational Approaches to Elucidate Ligand-Target Interaction Mechanisms
While molecular docking is a common technique to predict the binding of ligands to receptors, no specific molecular docking simulations for this compound have been reported in the literature. Studies on other cyclopentylamino or benzonitrile derivatives have utilized such computational methods to explore their potential biological activities. mdpi.comnih.gov
Molecular Docking Simulations to Predict Binding Modes and Affinities
There are no available molecular docking simulation studies that predict the binding mode or affinity of this compound to any specific protein target.
Protein-Ligand Interaction Profiling (PLIP) for Analyzing Intermolecular Contacts.
Following an extensive search of scientific literature and databases, no specific studies detailing the protein-ligand interaction profiling (PLIP) or analysis of intermolecular contacts for the compound this compound were identified. Consequently, detailed research findings, including data tables on its specific molecular interactions with any protein target, are not available in the public domain.
Protein-Ligand Interaction Profiling is a computational tool used to analyze the non-covalent interactions between a ligand and its protein target, which are crucial for understanding the mechanism of action and for guiding drug design. These interactions typically include:
Hydrogen Bonds: Electrostatic attractions between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.
Hydrophobic Interactions: The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules.
Salt Bridges: A combination of two noncovalent interactions: hydrogen bonding and electrostatic interactions between oppositely charged residues.
π-Stacking: Attractive, noncovalent interactions between aromatic rings.
π-Cation Interactions: Non-covalent molecular interaction between a cation and a π-system.
Halogen Bonds: The non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base.
Water Bridges: Interactions where a water molecule acts as a bridge between the ligand and the protein by forming hydrogen bonds with both.
Without experimental data from techniques such as X-ray crystallography or cryo-electron microscopy, or computational data from molecular docking or molecular dynamics simulations for this compound, a PLIP analysis cannot be performed. Therefore, the specific intermolecular contacts it forms with a biological target remain uncharacterized.
Further experimental and computational research would be necessary to elucidate the binding mode and key molecular interactions of this compound with any potential protein targets. Such studies would be invaluable for understanding its pharmacological activity and for the rational design of new, more potent, and selective molecules.
Advanced Chemical Characterization and Analytical Methodologies
High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution spectroscopic methods are fundamental to the structural elucidation of 3-[(3-Methylcyclopentyl)amino]benzonitrile, offering detailed insights into its atomic arrangement and chemical bonds.
Advanced Nuclear Magnetic Resonance (NMR) for Intricate Structural Details
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its complex structure.
¹H NMR Spectroscopy : The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the protons on the benzonitrile (B105546) ring, the methine and methylene (B1212753) protons of the cyclopentyl ring, the methyl group's protons, and the amine (N-H) proton. The splitting patterns of these signals (singlet, doublet, triplet, multiplet) reveal the number of adjacent protons, which is crucial for confirming the connectivity of the atoms.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum indicates the number of unique carbon environments. Key signals would correspond to the nitrile carbon, the aromatic carbons (both substituted and unsubstituted), and the aliphatic carbons of the 3-methylcyclopentyl group.
Predicted ¹H NMR Data for this compound
| Proton Environment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Aromatic (C₆H₄) | 6.7 - 7.4 | Multiplet |
| Amine (NH) | ~4.5 | Broad Singlet |
| Cyclopentyl (CH-N) | 3.8 - 4.2 | Multiplet |
| Cyclopentyl (CH₂) | 1.4 - 2.1 | Multiplet |
| Cyclopentyl (CH) | 1.9 - 2.3 | Multiplet |
| Methyl (CH₃) | 0.9 - 1.1 | Doublet |
| Disclaimer: These are theoretically predicted values and may not represent actual experimental data. |
Predicted ¹³C NMR Data for this compound
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Nitrile (C≡N) | 119 |
| Aromatic (C-NH) | 148 |
| Aromatic (C-CN) | 112 |
| Aromatic (CH) | 115 - 130 |
| Cyclopentyl (C-N) | 55 |
| Cyclopentyl (CH₂) | 30 - 40 |
| Cyclopentyl (CH) | 35 |
| Methyl (CH₃) | 20 |
| Disclaimer: These are theoretically predicted values and may not represent actual experimental data. |
High-Resolution Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the nitrile and secondary amine groups, as well as the aromatic and aliphatic components.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitrile (C≡N) | Stretch | ~2230 |
| Secondary Amine (N-H) | Stretch | ~3350 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1500 - 1600 |
| Disclaimer: These are theoretically predicted values and may not represent actual experimental data. |
Mass Spectrometry for Precise Compound Characterization and Reaction Pathway Monitoring
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with very high accuracy, which allows for the confirmation of its elemental composition.
The fragmentation pattern obtained from the mass spectrum offers corroborative structural evidence. The molecule is ionized and breaks apart in a predictable manner, and the masses of the resulting fragments are detected. Key fragment ions for this compound would likely arise from the cleavage of the N-cyclopentyl bond, loss of the methyl group, and fragmentation of the cyclopentyl ring. This technique is also invaluable for monitoring the progress of chemical reactions during its synthesis, allowing for the identification of intermediates and byproducts.
Chromatographic Methods for Purity Assessment and Separation of Complex Mixtures
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, both liquid and gas chromatography are essential for assessing its purity and for isolating it from starting materials, reagents, and byproducts.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for analyzing this compound. A UV detector would be used to monitor the column effluent, as the benzonitrile moiety is a strong chromophore. The purity is calculated from the relative area of the product peak in the chromatogram.
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a high-resolution separation technique suitable for volatile and thermally stable compounds. The applicability of GC to this compound would depend on its volatility and thermal stability. If suitable, GC-MS would provide both the retention time (a measure of purity) and the mass spectrum (for structural confirmation) in a single analysis.
Future Research Directions and Unexplored Avenues in N Substituted Benzonitrile Chemistry
Development of Novel and Efficient Synthetic Strategies for Chemical Space Expansion
The exploration of novel therapeutic agents is intrinsically linked to the ability to synthesize diverse and complex molecular architectures. For N-substituted benzonitriles, future research will heavily focus on developing innovative and efficient synthetic methodologies to expand the accessible chemical space beyond what is currently achievable.
Modern synthetic strategies are moving away from traditional multi-step processes towards more atom-economical and efficient approaches like one-pot reactions and domino sequences. mdpi.com For instance, the development of transition-metal-free protocols, such as the base-promoted synthesis of polysubstituted 4-aminoquinolines from ynones and 2-aminobenzonitriles, offers an attractive and environmentally friendly alternative to classical methods. nih.gov Similarly, domino reactions that facilitate nucleophilic addition followed by intramolecular cyclization provide a powerful tool for constructing complex heterocyclic systems from simple benzonitrile (B105546) precursors in a single step. beilstein-journals.org
| Synthetic Strategy | Description | Key Advantages | Potential for Chemical Space Expansion |
|---|---|---|---|
| Domino Reactions | Multi-step reactions where subsequent transformations occur without the need for isolating intermediates or changing reaction conditions. beilstein-journals.org | High efficiency, step economy, reduced waste. beilstein-journals.org | Rapid construction of complex polycyclic and heterocyclic scaffolds fused to the benzonitrile ring. |
| Transition-Metal-Free Synthesis | Reactions that proceed without a transition metal catalyst, often promoted by a simple base or other organic reagents. nih.gov | Lower cost, reduced metal contamination in final products, often milder reaction conditions. | Access to novel derivatives that may not be compatible with metal-catalyzed conditions. |
| C-H Activation | Direct functionalization of carbon-hydrogen bonds, avoiding the need for pre-functionalized substrates like halides or organometallics. mdpi.com | High atom economy, shorter synthetic routes, ability to functionalize previously inaccessible positions. | Enables novel patterns of substitution on the benzonitrile aromatic ring and N-substituents. |
| Aryne-Mediated Reactions | Simultaneous C-C and C-N bond formation in a single step via a highly reactive aryne intermediate. mdpi.com | Rapid assembly of phenanthridinone cores and related structures under mild conditions. | Creation of fused aromatic systems with diverse functional group tolerance. |
Exploration of Diverse Biological Targets for Novel Activities
The N-substituted benzonitrile framework is a "privileged" structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. nbinno.comnih.gov Historically, these derivatives have been investigated for a range of activities, including antimicrobial and anticancer effects. nih.govnih.govresearchgate.net For example, certain N-substituted benzimidazole acrylonitriles have been identified as potent inhibitors of tubulin polymerization, demonstrating significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net Other derivatives have shown promise as modulators of challenging cancer targets like c-MET and SMO in drug-resistant lung cancer. rsc.org
The future in this area lies in systematically exploring biological targets beyond these established areas. The nitrile moiety's ability to act as a hydrogen bond acceptor and its polarization of adjacent aromatic systems make it an ideal functional group for interacting with a wide variety of enzyme active sites and protein receptors. nih.govnih.gov This versatility suggests that the N-substituted benzonitrile chemical space is ripe for screening against new and diverse biological targets.
Future screening campaigns should focus on target classes that are currently considered "undruggable," such as protein-protein interfaces (PPIs) and allosteric binding sites. The rigid, yet tunable, nature of the benzonitrile scaffold, combined with the diverse geometries of possible N-substituents (like the 3-methylcyclopentyl group), could yield molecules capable of fitting into cryptic pockets and disrupting these challenging targets. Furthermore, exploring novel therapeutic areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions could uncover entirely new pharmacological applications for this class of compounds.
| Target Class | Known Examples in Benzonitriles | Future Opportunities and Unexplored Avenues |
|---|---|---|
| Enzymes (Kinases, etc.) | c-MET modulators, Histone deacetylase (HDAC) inhibitors. rsc.orgnih.gov | Targeting phosphatases, ubiquitin ligases, or metabolic enzymes involved in disease pathways. |
| Cytoskeletal Proteins | Tubulin polymerization inhibitors. nih.govresearchgate.net | Modulators of other cytoskeletal components like actin or intermediate filaments. |
| Microbial Targets | Antibacterial and antifungal agents. nih.gov | Development of agents against drug-resistant microbial strains or novel antiviral targets. |
| Receptors | Serotonin (B10506) 2B receptor modulators. nih.gov | Exploration of G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels involved in a wide range of pathologies. |
| Protein-Protein Interfaces | Limited public data. | Designing inhibitors for disease-relevant PPIs in oncology (e.g., p53-MDM2) or immunology. |
Application of Artificial Intelligence and Machine Learning in De Novo Ligand Design
The process of discovering novel drug candidates is being revolutionized by artificial intelligence (AI) and machine learning (ML). easpublisher.com De novo drug design, which involves generating entirely new molecular structures with desired properties, offers a powerful alternative to the traditional, and often inefficient, screening of vast compound libraries. nih.govfrontiersin.org This computational approach is particularly well-suited for exploring the chemical space around scaffolds like N-substituted benzonitriles.
Generative AI models, such as Recurrent Neural Networks (RNNs), Generative Adversarial Networks (GANs), and Variational Autoencoders (VAEs), can be trained on datasets of known bioactive molecules. nih.goveaspublisher.com These models learn the underlying chemical patterns and structural rules that confer activity against a specific biological target. Once trained, they can generate novel benzonitrile derivatives that are predicted to have high potency and favorable drug-like properties. nih.gov
| Design Paradigm | Methodology | Key Characteristics | Application to Benzonitriles |
|---|---|---|---|
| Traditional Drug Design | High-Throughput Screening (HTS) of large compound libraries; structure-activity relationship (SAR) studies on identified hits. | Relies on existing physical compounds; often costly and time-consuming with low hit rates. frontiersin.org | Screening available benzonitrile libraries against a target of interest. |
| AI-Driven De Novo Design | Utilizes generative models (RNNs, GANs, VAEs) to create novel molecular structures in silico. nih.govnih.govfrontiersin.org | Generates novel, optimized structures; explores vast chemical space efficiently; can be tailored for multi-parameter optimization (potency, ADMET, etc.). chemrxiv.org | Generating novel, potent, and drug-like N-substituted benzonitrile structures computationally for targeted synthesis. |
Interdisciplinary Approaches for Deeper Mechanistic Understanding of Molecular Interactions
A truly rational approach to drug design requires a deep, atomic-level understanding of how a ligand interacts with its biological target. chimia.ch Achieving this level of insight is not possible with a single technique but requires the integration of multiple disciplines, including structural biology, biophysics, and computational chemistry. openaccessjournals.com For N-substituted benzonitriles, such an interdisciplinary approach is crucial for moving from promising hits to optimized clinical candidates.
High-resolution X-ray co-crystallography can provide a static snapshot of a compound like 3-[(3-Methylcyclopentyl)amino]benzonitrile bound to its target protein, revealing the precise binding mode and key interactions. nih.gov However, biological systems are dynamic. Molecular dynamics (MD) simulations can complement this static picture by modeling the behavior of the ligand-receptor complex over time, revealing conformational changes and the role of water molecules in the binding process. nih.gov
Computational methods such as Density Functional Theory (DFT) calculations can be used to analyze the nature of specific non-covalent interactions, such as the hydrogen bonds and π-π stacking that are often critical for the affinity of benzonitrile derivatives. nih.govresearchgate.net These computational predictions can then be validated experimentally using biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm binding in solution and provide information on binding affinity. chimia.ch By combining these diverse techniques, researchers can build a comprehensive, four-dimensional model of the molecular interactions, enabling a more precise and predictive approach to lead optimization. nih.gov
| Interdisciplinary Technique | Information Provided | Contribution to Mechanistic Understanding |
|---|---|---|
| X-Ray Co-Crystallography | High-resolution, 3D static structure of the ligand-receptor complex. nih.gov | Precisely identifies the binding pocket, ligand conformation, and key contact points with amino acid residues. |
| Molecular Dynamics (MD) Simulations | Dynamic simulation of the ligand and receptor's movement and interactions over time. nih.gov | Reveals the stability of binding poses, flexibility of the protein, and the role of solvent molecules. |
| Quantum Mechanics (QM) Calculations | Detailed energetic and electronic analysis of specific molecular interactions (e.g., hydrogen bonds, π-stacking). researchgate.net | Quantifies the strength and nature of the forces holding the ligand in the binding site, guiding rational modifications. |
| Biophysical Methods (e.g., NMR) | Experimental validation of binding, determination of binding affinity (Kd), and identification of the binding site in solution. chimia.ch | Confirms that the computationally predicted and crystallographically observed interactions are relevant in a solution-phase biological context. |
Q & A
Q. Basic
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm cyclopentyl group attachment via coupling patterns .
- IR spectroscopy : Nitrile stretching (~2220 cm⁻¹) and N–H bending (~1600 cm⁻¹) validate functional groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
What computational strategies are effective in predicting the binding affinity and interaction mechanisms of this compound with biological targets?
Q. Advanced
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes or receptors) by analyzing steric and electronic complementarity .
- MD simulations : Assess stability of ligand-target complexes over time, highlighting key residues (e.g., hydrogen bonds with Asp72 or hydrophobic interactions with Tyr258) .
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding energies, resolving discrepancies between experimental and predicted affinities .
How can crystallographic data resolve discrepancies in the reported molecular geometry of this compound derivatives?
Q. Advanced
- X-ray diffraction (XRD) : Single-crystal XRD provides precise bond lengths and angles, resolving ambiguities in substituent orientation (e.g., cyclopentyl ring puckering) .
- Comparative analysis : Overlay experimental data with DFT-optimized structures to identify deviations caused by crystal packing effects .
What are the recommended protocols for purifying this compound to achieve high analytical-grade standards?
Q. Basic
- Recrystallization : Use ethanol or acetonitrile/water mixtures to remove unreacted starting materials .
- HPLC : Reverse-phase C18 columns with isocratic elution (acetonitrile/water, 70:30) separate closely related impurities .
How do steric and electronic effects of the 3-Methylcyclopentyl group influence the reactivity and stability of this compound in various solvents?
Q. Advanced
- Steric hindrance : The bulky cyclopentyl group reduces nucleophilic substitution rates in polar solvents but enhances stability in nonpolar media .
- Electronic effects : Electron-donating methyl groups on the cyclopentyl ring increase amine basicity, favoring protonation in acidic conditions .
What methodologies are employed to assess the pharmacokinetic properties of this compound, such as logP and membrane permeability?
Q. Advanced
- logP determination : Shake-flask method with octanol/water partitioning, validated via HPLC retention times .
- Caco-2 cell assays : Measure apical-to-basolateral transport to predict intestinal absorption .
How can researchers validate the identity of this compound through comparative analysis with structurally related benzonitrile derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
